molecular formula C10H12N2O3 B11894705 Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate

Cat. No.: B11894705
M. Wt: 208.21 g/mol
InChI Key: ZVKUSZSQNFVRNJ-UHFFFAOYSA-N
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Description

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds, which are significant in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate typically involves the condensation of ethyl acetoacetate with 6-methylpyrimidine-4-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-pyridyl)-2-oxopropanoate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    Methyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 3-(2-thiophenyl)-2-oxopropanoate: Similar structure but with a thiophene ring instead of a pyrimidine ring.

Uniqueness

This compound is unique due to the presence of the 6-methylpyrimidine ring, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)5-8-4-7(2)11-6-12-8/h4,6H,3,5H2,1-2H3

InChI Key

ZVKUSZSQNFVRNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=NC=NC(=C1)C

Origin of Product

United States

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